Cas no 178268-87-6 (N-benzyl-6-methyl-1h-pyrrolo[3,2-c]pyridin-4-amine)
![N-benzyl-6-methyl-1h-pyrrolo[3,2-c]pyridin-4-amine structure](https://ja.kuujia.com/scimg/cas/178268-87-6x500.png)
N-benzyl-6-methyl-1h-pyrrolo[3,2-c]pyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-benzyl-6-methyl-1h-pyrrolo[3,2-c]pyridin-4-amine
- 1H-Pyrrolo[3,2-c]pyridin-4-aMine, 6-Methyl-N-(phenylMethyl)-
- DB-371393
- 178268-87-6
- N-BENZYL-6-METHYL-1H-PYRROLO[3,2-C]PYRIDIN-4-AMINE
- DTXSID70435709
- N-Benzyl-6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-aMine
-
- MDL: MFCD18711584
- インチ: InChI=1S/C15H15N3/c1-11-9-14-13(7-8-16-14)15(18-11)17-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18)
- InChIKey: KOKPLDYMTAHVLY-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=CN2)C(=NCC3=CC=CC=C3)N1
計算された属性
- せいみつぶんしりょう: 237.126597491Da
- どういたいしつりょう: 237.126597491Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 40.7Ų
N-benzyl-6-methyl-1h-pyrrolo[3,2-c]pyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029197998-1g |
N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine |
178268-87-6 | 97% | 1g |
$916.98 | 2022-04-02 | |
Chemenu | CM319311-1g |
N-Benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine |
178268-87-6 | 95% | 1g |
$798 | 2021-06-09 | |
Chemenu | CM319311-1g |
N-Benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine |
178268-87-6 | 95%+ | 1g |
$880 | 2023-02-02 |
N-benzyl-6-methyl-1h-pyrrolo[3,2-c]pyridin-4-amine 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
N-benzyl-6-methyl-1h-pyrrolo[3,2-c]pyridin-4-amineに関する追加情報
Comprehensive Overview of N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine (CAS No. 178268-87-6)
N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine (CAS No. 178268-87-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both benzyl and methyl substituents enhances its versatility, making it a valuable intermediate in drug discovery and development.
In recent years, the demand for N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine has surged, particularly in the context of targeted therapy and small molecule inhibitors. Researchers are exploring its potential as a scaffold for designing novel compounds that modulate specific biological pathways. For instance, its structural similarity to purine bases makes it a candidate for kinase inhibition, a hot topic in oncology and autoimmune disease research. Users frequently search for terms like "pyrrolopyridine derivatives" and "benzylamine compounds" to understand their role in modern therapeutics.
The synthesis of N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine involves multi-step organic reactions, often starting from commercially available 6-methyl-1H-pyrrolo[3,2-c]pyridine. Key steps include N-alkylation with benzyl halides and subsequent purification techniques to achieve high yields. Analytical methods such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity. These details are critical for researchers seeking reliable synthetic protocols or quality control measures.
From an SEO perspective, this compound aligns with trending queries like "heterocyclic compounds in drug design" and "CAS 178268-87-6 applications." Its relevance extends to medicinal chemistry forums and patent literature, where users often inquire about its structure-activity relationships (SAR). The benzyl group in particular is a focal point due to its role in enhancing lipophilicity and binding affinity, traits highly sought after in CNS-targeting drugs.
Beyond pharmaceuticals, N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine is also studied in material science for its potential in organic electronics. Its conjugated system and electron-rich nature make it a candidate for organic semiconductors or fluorescent probes. This dual applicability addresses another common search trend: "multi-functional heterocycles."
In summary, N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine (CAS No. 178268-87-6) exemplifies the intersection of chemistry and innovation. Its adaptability across drug discovery, biochemical assays, and advanced materials ensures its continued relevance in scientific discourse. For those exploring pyrrolopyridine synthesis or benzylamine modifications, this compound offers a compelling case study in molecular design.
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